![molecular formula C17H16O2 B2570483 4-Ethyloxychalcone CAS No. 32111-71-0](/img/structure/B2570483.png)
4-Ethyloxychalcone
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Overview
Description
4-Ethyloxychalcone is a type of chalcone, a class of compounds that are precursors to flavonoids and isoflavonoids . It has been evaluated for its in vivo hypoglycemic activity using an alloxanized diabetic rat model .
Synthesis Analysis
Chalcones, including 4-Ethyloxychalcone, are synthesized through a variety of methods. The core of chalcones is composed of two aromatic rings linked through a three carbon-α, β-unsaturated carbonyl system . The chemistry of chalcones is still an attraction among organic chemists due to the open-chain model and the feature of skeletal modification to produce a new class of organic compounds .Molecular Structure Analysis
The molecular structure of 4-Ethyloxychalcone is similar to that of other chalcones. It consists of two aromatic rings that are linked through a three carbon-α, β-unsaturated carbonyl system .Chemical Reactions Analysis
Chalcones, including 4-Ethyloxychalcone, have conjugated double bonds with absolute delocalization and two aromatic rings that possess a π-electron system. This gives them relatively low redox potential and a greater chance of undergoing electron transfer reactions .Scientific Research Applications
Hypoglycemic Potential
4-Ethyloxychalcone has been evaluated for its in vivo hypoglycemic activity using an alloxanized diabetic rat model . The compound showed a significant glucose-lowering effect comparable with the standard glibenclamide in an oral glucose tolerance test . It also produced a significant decrease in fasting blood glucose levels during the 42 days of treatment . Thus, 4-Ethyloxychalcone might be regarded as a potential hypoglycemic agent that can act as a platform for the development of future antidiabetic drugs .
Antiglycating Agent
In the development of potent and safe oral antidiabetic agents, 4-Ethyloxychalcone was found to be the most potent antiglycating agent . Antiglycating agents can inhibit the formation of advanced glycation end products (AGEs), which are significant pathogenic mediators of almost all increasing diabetic complications .
Biogenetic Precursor
Chalcones, including 4-Ethyloxychalcone, are the biogenetic precursors of flavonoids and isoflavonoids, which are abundant in plants . They are structurally one of the most diverse groups of flavonoids and easily allow to cyclize forming flavonoid structure which is an isomeric key step for the skeletal modification of chalcones .
Antioxidant Activity
A structural design like 2′-hydroxylation or 2′-, 3′-dihydroxylation, 2,3,4-trihydroxylation and 4-dimethylamino groups in chalcones, including 4-Ethyloxychalcone, is more essential and capable of possessing a wide range of pharmacological activities including antioxidant activity .
Antibacterial Activities
4-Ethyloxychalcone, with certain structural modifications, can exhibit antibacterial activities . This makes it a potential candidate for the development of new antibacterial drugs .
Anticancer Properties
Chalcone derivatives, including 4-Ethyloxychalcone, exhibit a wide range of therapeutic activities, such as anticancer properties . This makes them active lead molecules in medicinal chemistry for the discovery of new drugs .
Safety and Hazards
Mechanism of Action
Target of Action
4-Ethyloxychalcone, also known as NSC660296, is a bioactive flavonoid that has been implicated in a variety of biological activities Chalcones, the class of compounds to which 4-ethyloxychalcone belongs, have been shown to modulate a number of cancer cell lines, inhibit various pathological microorganisms and parasites, and control numerous signaling molecules and cascades related to disease modification .
Mode of Action
It has been found to exhibit significant glucose-lowering effects . This suggests that 4-Ethyloxychalcone may interact with targets involved in glucose metabolism, leading to decreased blood glucose levels .
Biochemical Pathways
Given its glucose-lowering effects, it is plausible that 4-ethyloxychalcone may influence pathways related to glucose metabolism
Pharmacokinetics
One study has reported that 4-ethyloxychalcone exhibits a significant glucose-lowering effect when administered orally . This suggests that the compound may have good oral bioavailability .
Result of Action
The administration of 4-Ethyloxychalcone has been shown to result in a significant decrease in fasting blood glucose levels . Furthermore, it has been observed to significantly lower the level of glycated hemoglobin (HbA1C) after 42 days of treatment . These results suggest that 4-Ethyloxychalcone may have potential as a hypoglycemic agent .
properties
IUPAC Name |
(E)-3-(4-ethoxyphenyl)-1-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c1-2-19-16-11-8-14(9-12-16)10-13-17(18)15-6-4-3-5-7-15/h3-13H,2H2,1H3/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJALCOAMMGTJD-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-Ethoxyphenyl)-1-phenylprop-2-en-1-one |
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